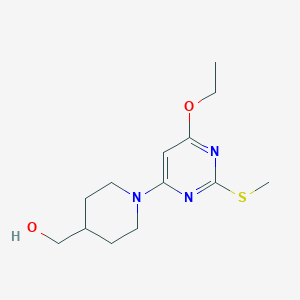

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

Description

This compound is a pyrimidine derivative with a 6-ethoxy group, a 2-methylthio substituent, and a piperidin-4-ylmethanol moiety at position 4 of the pyrimidine ring. Its molecular formula is C₁₃H₂₁N₃O₂S, with a molecular weight of 283.39 g/mol . It is marketed as a building block for pharmaceutical synthesis, with >95% purity .

Properties

IUPAC Name |

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-3-18-12-8-11(14-13(15-12)19-2)16-6-4-10(9-17)5-7-16/h8,10,17H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGTWVAWIULOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCC(CC2)CO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of ethyl acetoacetate with thiourea, followed by cyclization.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The piperidine ring is formed through a Mannich reaction involving formaldehyde, a secondary amine, and the pyrimidine core.

Attachment of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using methylthiol.

Final Functionalization: The final step involves the reduction of the intermediate compound to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Alcohols and Amines: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Variations

Physicochemical Properties

- Lipophilicity : The ethoxy group increases lipophilicity compared to the methoxy analog (LogP difference ~0.3–0.5) .

- Solubility: The methanol substituent improves aqueous solubility relative to morpholine or tert-butyl carbamate derivatives .

- Stability : Methylthio groups are stable under acidic conditions but prone to oxidation under oxidative environments .

Biological Activity

The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol, identified by its CAS number 1353955-90-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 304.84 g/mol. It is characterized by the presence of both piperidine and pyrimidine moieties, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

| Prostate Cancer | LNCaP | Decreased migration |

These effects are attributed to the compound's ability to interfere with key cellular pathways involved in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This antimicrobial activity is believed to result from the disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Neuroprotective Effects

Preliminary research indicates that the compound may possess neuroprotective properties. In animal models, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Modulation of Signal Transduction Pathways : It has been suggested that the compound can modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and survival.

- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage, thus exerting neuroprotective effects.

Case Studies

A notable case study involved the administration of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within tumor tissues .

Another study focused on its antimicrobial properties, where it was tested against various pathogens responsible for nosocomial infections. The findings indicated that the compound could serve as a potential lead for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution on a pyrimidine core. Starting with 6-ethoxy-2-(methylthio)pyrimidin-4-amine, introduce the piperidinyl-methanol moiety using formaldehyde under basic conditions (e.g., NaOH) . Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance yield and purity. Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification. Monitor by TLC and confirm intermediates via -NMR .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer: Use - and -NMR to confirm the pyrimidine ring substitution pattern and piperidine-methanol linkage. Mass spectrometry (ESI-MS) verifies molecular weight. Purity (>95%) can be assessed via HPLC (C18 column, acetonitrile/water mobile phase). Compare spectral data with analogous pyrimidine derivatives .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer: Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the methylthio group and ethanolysis of the ethoxy substituent. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrimidine core during functionalization?

- Methodological Answer: The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-position. Computational studies (DFT) can model transition states for formaldehyde addition to the piperidine nitrogen. Solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics—polar aprotic solvents enhance nucleophilicity but may increase side reactions .

Q. How can researchers resolve contradictions in reported yields for similar pyrimidine derivatives?

- Methodological Answer: Discrepancies often arise from variations in catalyst loading (e.g., HCl concentration in ethanol) or purification techniques. Perform a Design of Experiments (DoE) to test factors like temperature, solvent ratio, and base strength. Cross-validate results with kinetic studies (e.g., in situ IR monitoring) .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). ADMET predictors (SwissADME) evaluate solubility (LogP ~2.5) and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How should researchers address challenges in introducing the hydroxymethyl group to the piperidine ring?

- Methodological Answer: Protect the piperidine nitrogen (e.g., Boc-group) before hydroxymethylation to prevent side reactions. Post-functionalization, deprotect under acidic conditions (TFA/DCM). Monitor by -NMR for Boc removal (disappearance of tert-butyl peak at δ 1.4 ppm) .

Data Interpretation and Validation

Q. What strategies validate the biological activity of this compound in antimicrobial assays?

- Methodological Answer: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay on mammalian cells). Replicate experiments in triplicate to ensure statistical significance .

Q. How can researchers differentiate between stereoisomers formed during synthesis?

- Methodological Answer: Chiral HPLC (Chiralpak IC column) or capillary electrophoresis separates enantiomers. Confirm absolute configuration via X-ray crystallography or NOESY NMR. Compare optical rotation with literature values for analogous compounds .

Safety and Compliance

Q. What safety protocols are essential for handling the methylthio and ethoxy groups?

- Methodological Answer:

Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor air quality for volatile byproducts (e.g., methyl mercaptan) using gas detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.